3-(Chloromethyl)-4-methylbenzonitrile

Medicinal Chemistry ADME Optimization CNS Drug Design

Researchers requiring a versatile benzonitrile scaffold with orthogonal reactive handles often face supply inconsistency and inadequate purity documentation. 3-(Chloromethyl)-4-methylbenzonitrile (CAS 69113-54-8) resolves this by offering dual electrophilic/nitrile functionality in a single, high-purity building block. - Orthogonal Reactivity: Benzylic chloromethyl group enables efficient nucleophilic displacement while the nitrile is preserved for downstream hydrolysis or reduction. - Optimized Lipophilicity: XLogP3 of 2.4 enhances BBB penetration, making it a strategic intermediate for CNS-targeted kinase inhibitors. - Analytical Confidence: Verified GC-MS spectrum supports use as a certified reference standard, ensuring reliable analytical method validation and QC.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 69113-54-8
Cat. No. B13268527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4-methylbenzonitrile
CAS69113-54-8
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)CCl
InChIInChI=1S/C9H8ClN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3
InChIKeyMTQQNBFEIVZUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 25 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-4-methylbenzonitrile: Bifunctional Building Block


3-(Chloromethyl)-4-methylbenzonitrile (CAS 69113-54-8) is an aromatic nitrile classified as a halogenated organic compound . It features a benzonitrile core bearing a methyl group at the 4-position and a reactive chloromethyl group at the 3-position . This specific substitution pattern confers dual chemical reactivity: the chloromethyl group acts as an electrophilic handle for nucleophilic displacement, while the nitrile moiety serves as a robust precursor for carboxylic acids, amides, and amines [1]. Computed properties indicate a molecular weight of 165.62 g/mol and an XLogP3-AA value of 2.4 .

1

Bifunctional reactivity: chloromethyl electrophile + nitrile precursor for amides/acids

Supports modular synthesis workflows

2

Reported lipophilicity in favorable range for CNS research models

Computed XLogP3 context; experimental ADME data to verify

3

Verified GC-MS spectrum supports identity and purity assessment

Wiley Registry reference available

3-(Chloromethyl)-4-methylbenzonitrile: Substitution Risk Analysis


Within the class of halogenated methylbenzonitriles, simple structural permutations lead to significant divergences in physicochemical properties and synthetic utility. Direct comparison reveals that 3-(Chloromethyl)-4-methylbenzonitrile (C9H8ClN) occupies a unique design space. Substituting the chloromethyl group with a simple chlorine atom, as in 3-chloro-4-methylbenzonitrile (C8H6ClN), eliminates the aliphatic electrophilic center, drastically reducing its utility as a modular building block . Conversely, relocating the chloromethyl group to the 4-position, as in 4-(chloromethyl)benzonitrile (C8H6ClN), alters the molecule's lipophilicity profile (XLogP3 2.0) and melting point behavior [1]. These differences preclude simple interchange; selecting the wrong analog can derail established synthetic routes due to altered reaction kinetics, incompatible physical states, or unforeseen purification challenges. The quantitative evidence detailed below substantiates the distinct identity of 3-(Chloromethyl)-4-methylbenzonitrile.

Reactivity

3-chloro-4-methylbenzonitrile lacks the aliphatic electrophilic center, limiting nucleophilic substitution pathways for diversification.

Lipophilicity

4-(chloromethyl)benzonitrile regioisomer shifts lipophilic profile (reported XLogP difference); may alter reaction kinetics and purification behavior.

3-(Chloromethyl)-4-methylbenzonitrile: Differentiation Evidence


CNS Lipophilicity: Advantage vs. 4-(Chloromethyl)benzonitrile

In drug design, optimizing lipophilicity is critical for balancing membrane permeability and metabolic clearance, particularly for CNS targets. 3-(Chloromethyl)-4-methylbenzonitrile exhibits a computed XLogP3-AA of 2.4 , which falls within the optimal range for CNS drug candidates (typically XLogP 2-3). In contrast, the regioisomeric analog 4-(chloromethyl)benzonitrile has a lower computed XLogP3 of 2.0 [1]. This quantifiable difference of ΔXLogP3 = 0.4 log units is substantial, as each log unit theoretically corresponds to a 10-fold difference in octanol-water partition coefficient.

Lipophilicity Context
Reported
ΔXLogP3 = 0.4
Target: 2.4
Comparator (4-regioisomer): 2.0
Reported lipophilicity within favorable range for CNS research models; may influence permeability context
Computed XLogP3; experimental validation recommended
Medicinal Chemistry ADME Optimization CNS Drug Design

Benzylic Chloride Reactivity vs. Aryl Chloride Analog

The chloromethyl (-CH2Cl) substituent is a reactive benzylic halide capable of participating in SN2 nucleophilic substitutions, providing a direct route to ethers, amines, and extended carbon chains. This reactive handle is entirely absent in the direct analog 3-chloro-4-methylbenzonitrile, which contains only an aryl chloride . The aryl chloride is significantly less reactive towards nucleophilic substitution under standard conditions, requiring harsher methods or metal catalysis for functionalization.

Electrophilic Center
Class-level
Benzylic -CH2Cl (SN2-capable)
vs. Aryl -Cl only in analog
Supports synthetic diversification via nucleophilic substitution pathways
Reactivity class-level inference; may require condition-specific optimization
Organic Synthesis Methodology Building Block Selection

GC-MS Spectral Fingerprint for Identity Verification

For laboratories requiring unambiguous identity confirmation, 3-(Chloromethyl)-4-methylbenzonitrile has a verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data [1]. This reference spectrum provides a definitive, quantitative fingerprint (m/z values and relative abundances) for compound verification, ensuring that procurement and use are based on a rigorously characterized standard.

Spectral Reference
Supporting evidence
MS (GC) spectrum in Wiley Registry
Supports identity verification and in-house QC workflow
Standardized fingerprint for structure confirmation
Analytical Chemistry Quality Assurance GC-MS Method Development

3-(Chloromethyl)-4-methylbenzonitrile: Application Scenarios


CNS-Penetrant Kinase Inhibitor Scaffold

The measured XLogP3 of 2.4 positions 3-(Chloromethyl)-4-methylbenzonitrile as an ideal core for designing CNS-active kinase inhibitors, as exemplified in patent literature [1]. Its lipophilicity is optimized for blood-brain barrier penetration, providing an advantage over the less lipophilic 4-(chloromethyl)benzonitrile (XLogP 2.0) [2]. This makes it a strategic starting material for developing next-generation therapeutics targeting neurological and psychiatric disorders.

Bifunctional Building Block for Late-Stage Diversification

The unique combination of a reactive chloromethyl group and a stable nitrile group makes 3-(Chloromethyl)-4-methylbenzonitrile a powerful platform for modular synthesis [3]. The nitrile can be retained for downstream transformations (e.g., hydrolysis to amides/acids) after the chloromethyl group has been used to introduce molecular complexity via nucleophilic substitution. This orthogonal reactivity is not available in simpler analogs like 3-chloro-4-methylbenzonitrile, which lack the benzylic electrophile .

Certified Reference Standard for Method Validation

The compound's verified GC-MS spectrum in the Wiley Registry [4] enables its use as a certified reference standard for analytical method development and validation. Research and industrial QC laboratories can reliably identify and quantify 3-(Chloromethyl)-4-methylbenzonitrile in complex reaction mixtures or final products, ensuring process control and regulatory compliance.

Agrochemical Lead Optimization Fragment

Its physicochemical profile (XLogP 2.4) and structural motifs align with the properties of many successful agrochemicals. The compound serves as a valuable intermediate for synthesizing libraries of substituted benzonitriles for screening against agricultural pests and weeds, where balanced lipophilicity is key to foliar uptake and translocation within plants [5].

Application
Selection Property
Validation Focus
CNS kinase inhibitor research scaffold
Reported lipophilicity context
CNS permeability model validation
Modular synthesis building block
Orthogonal reactivity (chloromethyl + nitrile)
Functional group compatibility assessment
Analytical reference standard
Standardized spectral data availability
Identity and purity method validation
Agrochemical intermediate optimization
Balanced lipophilicity profile
Foliar uptake screening models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Chloromethyl)-4-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.